An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-phenylpyridazine
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore, and the presence of a reactive chlorine atom and a phenyl group offers a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-6-phenylpyridazine, detailed experimental protocols for their determination, and insights into its potential biological relevance. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of a key biological pathway potentially modulated by pyridazine derivatives and a general experimental workflow, rendered using the DOT language.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolism and excretion. The key properties of 3-Chloro-6-phenylpyridazine are summarized below.
Identification and Structure
| Identifier | Value |
| IUPAC Name | 3-chloro-6-phenylpyridazine |
| CAS Number | 20375-65-9[1] |
| Molecular Formula | C₁₀H₇ClN₂[1] |
| Molecular Weight | 190.63 g/mol [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
| InChI Key | BUBRFWDEAVIFMV-UHFFFAOYSA-N |
Quantitative Physicochemical Data
A compilation of experimentally determined and predicted physicochemical parameters for 3-Chloro-6-phenylpyridazine is presented in the following table. It is important to note that predicted values, while useful for initial assessment, should be confirmed experimentally for critical applications.
| Property | Value | Type | Source |
| Melting Point | 159-161 °C | Experimental | [1] |
| Boiling Point | 367.0 ± 37.0 °C | Predicted (for 6-Chloro-4-methoxy-3-phenyl-pyridazine) | [2] |
| Water Solubility | 10.3 µg/mL (at pH 7.4) | Experimental | [3] |
| pKa | 0.42 ± 0.10 | Predicted | [4] |
| logP (XLogP3-AA) | 2.5 | Predicted | [3] |
| Topological Polar Surface Area | 25.8 Ų | Computed | [4] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of physicochemical data. The following sections provide generalized yet detailed methodologies for the determination of key properties of 3-Chloro-6-phenylpyridazine and a representative synthetic route.
Synthesis of 3-Chloro-6-phenylpyridazine
A common and effective method for the synthesis of 3-chloropyridazines involves the chlorination of the corresponding pyridazin-3(2H)-one precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Materials:
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6-phenylpyridazin-3(2H)-one
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Phosphorus oxychloride (POCl₃)
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Crushed ice
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
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Heating mantle and magnetic stirrer
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-phenylpyridazin-3(2H)-one (1 equivalent).
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Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask in a well-ventilated fume hood.
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Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Slowly and cautiously pour the cooled reaction mixture onto a generous amount of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and should be performed with care.
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Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
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Combine the organic layers and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Chloro-6-phenylpyridazine.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. The following protocol outlines the capillary method for melting point determination.
Materials:
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Purified 3-Chloro-6-phenylpyridazine
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Capillary tubes (sealed at one end)
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Melting point apparatus (e.g., Mel-Temp or similar)
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Spatula
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Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Ensure the sample of 3-Chloro-6-phenylpyridazine is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
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Load a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the tube into the sample powder.
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Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.
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Place the loaded capillary tube into the heating block of the melting point apparatus.
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For an unknown compound, a rapid preliminary determination can be performed by heating at a high rate to find an approximate melting range.
-
For an accurate measurement, start heating at a rate that allows the temperature to rise steadily. When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[5]
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A pure compound will exhibit a sharp melting range of 0.5-2 °C.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Materials:
-
Purified 3-Chloro-6-phenylpyridazine
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer (e.g., pH 7.4)
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Glass vials with screw caps
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Orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
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Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid 3-Chloro-6-phenylpyridazine to a glass vial. The excess solid should be sufficient to ensure that a saturated solution is formed and that solid remains at equilibrium.
-
Add a known volume of the aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker or in a thermomixer.
-
Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. A 24-hour incubation is common, and it may be beneficial to check for equilibrium at multiple time points (e.g., 24 and 48 hours) to ensure saturation.[6]
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed, and the clear solution carefully collected.
-
Quantify the concentration of 3-Chloro-6-phenylpyridazine in the collected supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve with known concentrations of the compound should be prepared in the same buffer.
-
The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Biological Context and Visualizations
While direct studies on the signaling pathways modulated by 3-Chloro-6-phenylpyridazine are not extensively documented, the broader class of pyridazine derivatives has shown significant biological activity, particularly in the realm of oncology.
Relevance to JNK1 Signaling Pathway
Several novel 3,6-disubstituted pyridazine derivatives have been designed and synthesized as potential anticancer agents that target the c-Jun N-terminal kinase 1 (JNK1) signaling pathway. The JNK1 pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation, and its dysregulation is implicated in various cancers. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Simplified JNK1 signaling pathway and the putative inhibitory action of pyridazine derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a pyridazine derivative like 3-Chloro-6-phenylpyridazine.
Caption: General workflow for the synthesis and characterization of 3-Chloro-6-phenylpyridazine.
Conclusion
3-Chloro-6-phenylpyridazine is a valuable building block in the development of novel chemical entities with therapeutic potential. This guide has provided a detailed summary of its key physicochemical properties, along with robust, generalized experimental protocols for their determination and for the synthesis of the compound. While the direct biological targets of 3-Chloro-6-phenylpyridazine require further investigation, the established activity of related pyridazine derivatives against pathways such as JNK1 highlights promising avenues for future research. The data and methodologies presented herein serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry and drug development.
